molecular formula C14H25N B13939611 N-Cyclooctylidenecyclohexanamine CAS No. 54699-42-2

N-Cyclooctylidenecyclohexanamine

Katalognummer: B13939611
CAS-Nummer: 54699-42-2
Molekulargewicht: 207.35 g/mol
InChI-Schlüssel: QEPBYAZZLLFREJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclooctylidenecyclohexanamine is an organic compound with the molecular formula C14H25N. It is a derivative of cyclohexanamine, where the nitrogen atom is bonded to a cyclooctylidene group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclooctylidenecyclohexanamine typically involves the reaction of cyclohexanamine with cyclooctanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the nitrogen atom of cyclohexanamine and the carbonyl group of cyclooctanone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclooctylidenecyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Cyclooctylidenecyclohexanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Cyclooctylidenecyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Cyclooctylidenecyclohexanamine is unique due to its specific combination of cyclohexanamine and cyclooctylidene groups, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

54699-42-2

Molekularformel

C14H25N

Molekulargewicht

207.35 g/mol

IUPAC-Name

N-cyclohexylcyclooctanimine

InChI

InChI=1S/C14H25N/c1-2-5-9-13(10-6-3-1)15-14-11-7-4-8-12-14/h14H,1-12H2

InChI-Schlüssel

QEPBYAZZLLFREJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(=NC2CCCCC2)CCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.